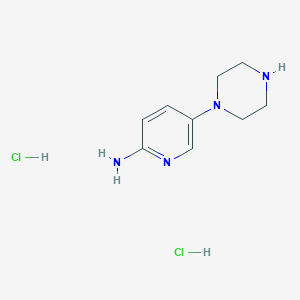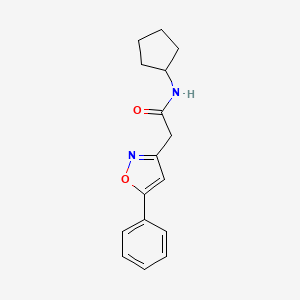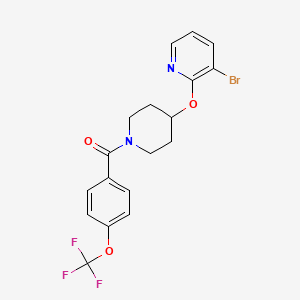
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrF3N2O3 and its molecular weight is 445.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and characterization of complex chemical structures often involve detailed spectroscopic techniques to confirm molecular configurations. For instance, a study on a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, utilized X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations. These methods reveal insights into the molecular geometry, intermolecular interactions, and electronic parameters crucial for understanding the compound's properties and potential applications (Karthik et al., 2021).
Antimicrobial Activity
- The antimicrobial activity of compounds with structural similarities, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, highlights the potential for designing new therapeutics. These compounds were synthesized and tested for in vitro antibacterial and antifungal activities, with some derivatives displaying significant efficacy against pathogenic strains. This research pathway underscores the relevance of chemical synthesis in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural Studies
- Crystal structure analysis of compounds, such as the adduct involving piperidin-1-yl and 4-chlorophenyl methanone, provides essential data on molecular conformations and intermolecular interactions. Such studies are vital for understanding the compound's behavior in solid state, which can be crucial for its application in material science or drug design (Revathi et al., 2015).
Catalytic Applications
- Research on the catalytic properties of related compounds, such as palladium-catalyzed β-selective C(sp3)-H Arylation of N-Boc-Piperidines, indicates the potential of these molecules in synthetic chemistry. These studies open up possibilities for creating complex molecules with high selectivity and yield, which are fundamental in pharmaceutical manufacturing and material science (Millet & Baudoin, 2015).
Propiedades
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROJCGBBCANOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2733209.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2733210.png)
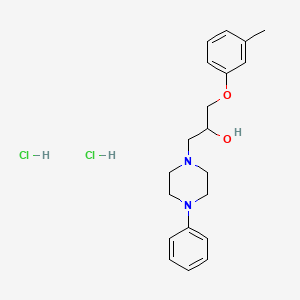
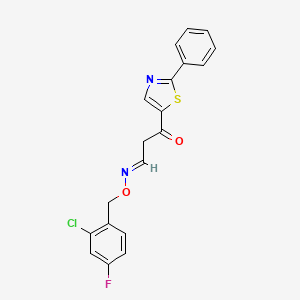
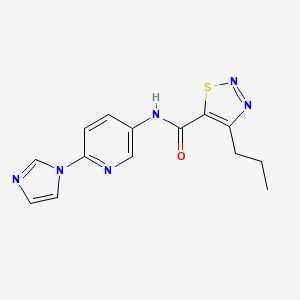
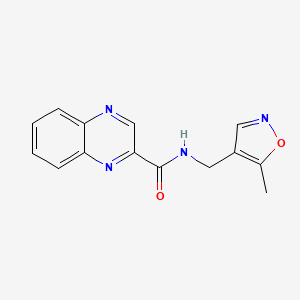

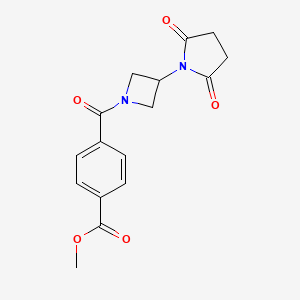
![Methyl 5-[3,4-(methylenedioxy)phenyl]-5-oxovalerate](/img/structure/B2733219.png)

